2-(2-Amino-6-chlorophenyl)ethanol
Overview
Description
2-(2-Amino-6-chlorophenyl)ethanol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Intermediate Synthesis :
- (R)-2-chloro-1-(m-chlorophenyl)ethanol, a key chiral intermediate for the preparation of beta 3-adrenergic receptor agonists, can be prepared with high enantiomeric excess using Lipozyme TL IM-catalyzed second resolution (Shiwen Xia, Hui Lin, & Yongzheng Chen, 2012).
- Synthesis of structural isomers of β2 agonists Clenproperol and Clenpenterol involves the use of similar compounds (M. Glushkova, S. V. Popkov, & A. M. Martsynkevich, 2020).
- Efficient production of (R)-2-chloro-1-(3, 4-difluorophenyl) ethanol as a pharmaceutical intermediate is enhanced by single mutations of ketoreductase ChKRED20 (F. Zhao, Yan Liu, Xiaoqiong Pei, Chaohong Guo, & Zhong-Liu Wu, 2017).
Biochemical Research :
- Optically active β-amino alcohols, including compounds like 2-(2-Amino-6-chlorophenyl)ethanol, are synthesized with high enantiomeric excesses and yields for biochemical applications (Zhou Xu, Songlei Zhu, Yongmin Liu, Ling He, Zhicong Geng, & Yawen Zhang, 2010).
Wastewater Treatment :
- Catalytic dechlorination of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal can reduce toxicological effects and enhance wastewater treatment performance (H. Zhou, Shang-chen Wang, & G. Sheng, 2010).
Other Applications :
- Antimicrobial activity: Certain synthesized compounds related to this compound show moderate antimicrobial activity (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).
- Anticancer research: The synthesis of various compounds structurally related to this compound has implications in anticancer research (K. Popat, V. Kachhadia, K. Nimavat, & H. Joshi, 2005).
Safety and Hazards
Properties
IUPAC Name |
2-(2-amino-6-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBOKNRVNJCKRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351904 | |
Record name | 2-(2-amino-6-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100376-53-2 | |
Record name | 2-(2-amino-6-chlorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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